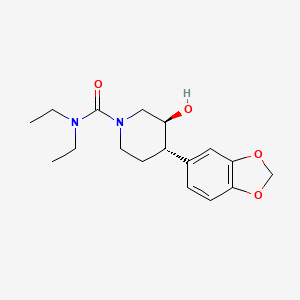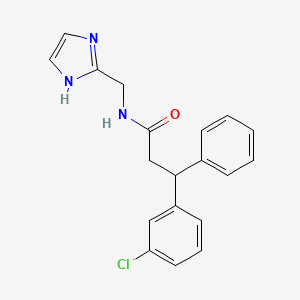![molecular formula C22H27FN2O2 B3800112 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B3800112.png)
3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
Overview
Description
3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, substituted with fluorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one typically involves multiple steps, including the formation of the piperidinone core and subsequent functionalization with fluorophenyl and methylphenyl groups. Common synthetic routes may involve:
Formation of Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the fluorophenyl and methylphenyl groups can be done using nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinone derivatives with different substituents on the aromatic rings. Examples include:
- 3-[[(4-Chlorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
- 3-[[(4-Bromophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
Uniqueness
The uniqueness of 3-[[(4-Fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-17-5-3-6-19(13-17)15-25-12-4-11-22(27,21(25)26)16-24(2)14-18-7-9-20(23)10-8-18/h3,5-10,13,27H,4,11-12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIQTEMCZGCPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN(C)CC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3800041.png)
![[2-[Methyl(2-phenylethyl)amino]-1,3-dihydroinden-2-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B3800049.png)
![N-ethyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]-2-pyrazol-1-ylethanamine](/img/structure/B3800057.png)

![Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate](/img/structure/B3800068.png)
![1-isobutyl-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3800076.png)

![[3-(3-chlorobenzyl)-1-(1-naphthylsulfonyl)-3-piperidinyl]methanol](/img/structure/B3800093.png)
![N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2-(oxan-2-ylmethoxy)acetamide](/img/structure/B3800094.png)
![1-(2-methoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B3800097.png)
![1-(methoxymethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B3800103.png)
![2-{1-[3-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrazol-4-yl}ethanol](/img/structure/B3800120.png)
![N-ethyl-2-[4-(2-methyl-4-pyridinyl)-1-piperazinyl]nicotinamide](/img/structure/B3800127.png)
![8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3800132.png)
